molecular formula C11H15NO B043906 (R)-(+)-1-Benzyl-3-pyrrolidinol CAS No. 101930-07-8

(R)-(+)-1-Benzyl-3-pyrrolidinol

Cat. No. B043906
M. Wt: 177.24 g/mol
InChI Key: YQMXOIAIYXXXEE-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of (R)-(+)-1-Benzyl-3-pyrrolidinol and its derivatives involves multiple steps and strategies to ensure enantioselectivity and high yield. The use of chiral auxiliaries, such as trans-2,5-bis(methoxymethoxymethyl)pyrrolidine, in the synthetic route is crucial for constructing stereogenic centers with desired configurations (Zaponakis & Katerinopoulos, 2001). Additionally, catalytic asymmetric hydrogenation and S(N)2 substitution reactions play significant roles in achieving high stereoselectivity and yield (Lall et al., 2012).

Molecular Structure Analysis

The molecular structure of (R)-(+)-1-Benzyl-3-pyrrolidinol and its derivatives is characterized by X-ray crystallographic studies, which help in determining the absolute configuration and understanding the spatial arrangement of the molecule's atoms. The study of enantiomers of related compounds has provided insights into the potency and stereochemical preferences of these molecules (Tamazawa et al., 1986).

Chemical Reactions and Properties

(R)-(+)-1-Benzyl-3-pyrrolidinol undergoes various chemical reactions, demonstrating its versatility as a reactant or intermediate in organic synthesis. These reactions include catalytic annulations, asymmetric additions, and cycloadditions, leading to the formation of complex heterocyclic structures (Peng et al., 2015). The compound's reactivity is influenced by its stereochemistry and the presence of functional groups.

Scientific Research Applications

  • Synthesis of (S)-1-benzyl-3-pyrrolidinol
    • Summary of the Application : The compound “(S)-1-benzyl-3-pyrrolidinol” is synthesized from L-malic acid and benzylamine . This process involves the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione via a melting reaction, without using any solvent .
    • Methods of Application or Experimental Procedures : The synthesis is followed by a reduction with sodium borohydride-iodine in tetrahydrofuran to produce the target compound . The process of the reduction is studied using IR spectra, and the reaction conditions are modified accordingly .
    • Results or Outcomes : The synthesis results in the production of (S)-1-benzyl-3-pyrrolidinol-borane, which is the intermediate of the reduction with the sodium borohydride-iodine system . This is the first time this intermediate has been reported, and its spectral data (IR, 1H NMR, 11B NMR, MS spectroscopy) have been recorded .
  • Chiral Catalysts & Ligands

    • Summary of the Application : “®-(+)-1-Benzyl-3-pyrrolidinol” is used as a chiral catalyst and ligand in organic synthesis . Chiral catalysts and ligands play a crucial role in enantioselective transformations, which are key processes in the production of pharmaceuticals and agrochemicals .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular reaction being catalyzed. Typically, the catalyst or ligand would be added to the reaction mixture, and the reaction would be monitored using various analytical techniques .
    • Results or Outcomes : The use of chiral catalysts and ligands can lead to the formation of enantiomerically pure products, which is particularly important in the pharmaceutical industry where the biological activity of a compound can be dependent on its stereochemistry .
  • Preparation of Optically-Active 3-Pyrrolidinol and Its Derivatives

    • Summary of the Application : “®-(+)-1-Benzyl-3-pyrrolidinol” is used in the preparation of optically-active 3-pyrrolidinol and its derivatives . These compounds are chiral building blocks for pharmaceuticals .
    • Methods of Application or Experimental Procedures : The process involves the hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp., yielding (S)-1-benzoyl-3-pyrrolidinol with 66% ee . This is followed by kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase, forming optically-active 1-benzoyl-3-pyrrolidinol with >99% ee .
    • Results or Outcomes : The (S)-1-Benzoyl-3-pyrrolidinol was successfully converted to 3-pyrrolidinol and its derivatives with >99% ee .
  • Proteomics Research

    • Summary of the Application : “®-(+)-1-Benzyl-3-pyrrolidinol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular research being conducted. Typically, the compound would be used in the preparation of samples for analysis .
    • Results or Outcomes : The use of “®-(+)-1-Benzyl-3-pyrrolidinol” in proteomics research can contribute to the understanding of protein structures and functions, which is crucial in many areas of biology and medicine .
  • Synthesis of Various Pharmaceutical and Biologically Active Compounds

    • Summary of the Application : “®-(+)-1-Benzyl-3-pyrrolidinol” is used as a chiral building block for the synthesis of various pharmaceutical and biologically active compounds . It can be used for the preparation of beta-proline like derivatives, acting as sodium channel blockers .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Typically, the compound would be used in the reaction mixture, and the reaction would be monitored using various analytical techniques .
    • Results or Outcomes : The use of “®-(+)-1-Benzyl-3-pyrrolidinol” can lead to the formation of various pharmaceutical and biologically active compounds, which can have important therapeutic effects .

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and precautions needed when handling the compound.


Future Directions

This involves current research trends related to the compound, potential applications, and areas that need further research.



properties

IUPAC Name

(3R)-1-benzylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMXOIAIYXXXEE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349190
Record name (R)-(+)-1-Benzyl-3-pyrrolidinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Benzyl-3-pyrrolidinol

CAS RN

101930-07-8
Record name (R)-(+)-1-Benzyl-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1-Benzyl-3-pyrrolidinol
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Synthesis routes and methods I

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTDRG1) as obtained in Example 8 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 20 ml of this cell disruption fluid, there were added 2 g of glucose, 1 mg of NAD and 1 g of N-benzyl-3-pyrrolidinone. This reaction mixture was stirred at 30° C. for 18 hours under a nitrogen atmosphere while adjusting the pH to 6.5 by adding 5 M hydrochloric acid and sodium hydroxide solution. After completion of the reaction, 2 ml of 5 M sodium hydroxide solution was added, and this reaction mixture was extracted with toluene. The solvent was then removed from the extract by an evaporator, and the extract was analyzed. Then, N-benzyl-3-pyrrolidinol was obtained in 96% yield. The N-benzyl-3-pyrrolidinol formed on that occasion was the R form with an optical purity of 99.9% ee.
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Synthesis routes and methods II

Procedure details

It has been found that alkane-degrading microorganisms are excellent biocatalysts for the hydroxylation of N-benzylpyrrolidine to optically active N-benzyl-3-hydroxy-pyrrolidine. Examples are bacteria degrading n-alkane containing 4 or more C-atoms. By screening with a microtiter plate, 25 of a set of 70 strains degrading n-hexane, n-octane, n-decane, or n-dodedane, were found to be able to catalyse this hydroxylation (example 5). The enantioselectivity and relative activity of 14 selected alkane-degrading strains are shown in table 3 (example 6). Hydroxylation of N-benzylpyrrolidine with Pseudomonas putida P1 gave (R)-N-benzyl-3-hydroxypyrrolidine in 62% e.e.; hydroxylation of N-benzylpyrrolidine with the isolate HXN-1100 gave (R)-N-benzyl-3-hydroxypyrrolidine in 70% e.e.; surprisingly, hydroxylation of N-benzylpyrrolidine with the isolate HXN-200 gave (S)-N-benzyl-3-hydroxypyrrolidine in 53% e.e. (Pseudomonas putida P1 was isolated with n-octane as carbon source by van Beilen, J., ETH Zurich; the isolates HXN-1100 and HXN-200 were isolated with n-hexane as carbon source by Engesser, K.-H. and Plaggemeier, Th., University of Stuttgart; all these strains are in the strain collection of institute of Biotechnology, ETH Zurich).
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Synthesis routes and methods III

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Yamada, H Shimada, R Yamada… - Biotechnology …, 2014 - Springer
An effective preparation scheme for optically-active 3-pyrrolidinol and its derivatives based on biological transformation is proposed. Aspergillus sp. NBRC 109513 hydroxylated 1-…
Number of citations: 1 link.springer.com
YB Tewari, DJ Vanderah, MM Schantz… - The Journal of Chemical …, 2008 - Elsevier
The equilibrium constants K for the ketoreductase-catalyzed reduction reactions of 1-benzyl-3-pyrrolidinone, ethyl 2-oxo-4-phenylbutyrate, ethyl 4-chloroacetoacetate, 1-benzyl-4-…
Number of citations: 7 www.sciencedirect.com
WL Tang - 2011 - search.proquest.com
This Ph. D. thesis focuses on the engineering of an efficient and enantioselective biocatalyst via direct evolution and genetic engineering for the enantioselective hydroxylation of non-…
Number of citations: 4 search.proquest.com
Y Huang, RR Luedtke, RA Freeman… - Journal of medicinal …, 2001 - ACS Publications
A series of naphthamides were synthesized, and the affinities of these compounds were determined for dopamine D 2 and D 3 receptors using radioligand binding techniques. The …
Number of citations: 49 pubs.acs.org
Y YI - 2015 - core.ac.uk
Regio-and enantioselective hydroxylation at a non-activated carbon atoms is a very useful reaction for the functionisation of alkanes, an abundant and cheap feedstock for chemical …
Number of citations: 2 core.ac.uk

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